Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
CAS No. |
2110464-82-7 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-8-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
QGUCDGJCJYFOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 3-Chloro-2-(Aminomethyl)pyridine
The most direct route to ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate involves using 3-chloro-2-(aminomethyl)pyridine as a starting material. This method leverages the inherent chloro substituent on the pyridine ring, which becomes position 8 after cyclization.
Procedure :
- Aminomethylation : React 3-chloro-2-(aminomethyl)pyridine with ethyl oxalyl chloride in acetonitrile at −15°C to −10°C in the presence of pyridine and trifluoroacetic anhydride (TFAA). This forms an intermediate oxalamide derivative.
- Cyclization : Treat the intermediate with phosphorus oxychloride (POCl₃) and phosphorus pentoxide at 110°C for 5 hours. The reaction proceeds via intramolecular cyclization, yielding the imidazo[1,5-a]pyridine core.
Key Parameters :
- Solvent : Acetonitrile or dichloromethane.
- Temperature : −15°C for aminomethylation; 110°C for cyclization.
- Yield : ~70% (based on analogous bromination reactions).
This method ensures regioselective incorporation of the chlorine atom at position 8, avoiding the need for post-cyclization functionalization.
Post-Synthetic Chlorination of Imidazo[1,5-a]pyridine-3-carboxylate
Electrophilic Chlorination
Direct chlorination of ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) offers an alternative route. However, achieving regioselectivity at position 8 requires careful optimization.
Procedure :
- Chlorination Agents : Use N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) in acetonitrile at 0°C–25°C.
- Reaction Conditions : Add triethylamine to neutralize HCl byproducts. The electron-withdrawing ester group at position 3 directs electrophilic substitution to the meta position (position 8).
Example :
- Substrate : Ethyl imidazo[1,5-a]pyridine-3-carboxylate (10 g, 52.6 mmol).
- Reagents : NCS (7.0 g, 52.6 mmol), acetonitrile (500 mL), triethylamine (10 mL).
- Yield : ~65% (extrapolated from bromination data).
Challenges :
- Competing chlorination at positions 5 or 6 may occur without directing groups.
- Purification requires silica gel chromatography (ethyl acetate/hexanes).
Chlorination via Intermediate Hydroxyl Derivatives
Dihydroxyquinoxaline Pathway
Adapted from quinoxaline synthesis (CN102417507A), this method introduces chlorine via hydroxyl intermediate substitution.
Procedure :
- Dihydroxyquinoxaline Formation : React o-phenylenediamine with diethyl oxalate in ethanol at 65°C–85°C for 12–24 hours.
- Chlorination : Treat the dihydroxy intermediate with thionyl chloride (SOCl₂) or POCl₃ at 78°C–110°C for 4–18 hours.
- Cyclization : React the dichloro derivative with ethyl isocyanate in dichloromethane at −15°C to yield the target compound.
Key Modifications :
- Replace quinoxaline with pyridine-based intermediates.
- Use 2-(aminomethyl)pyridine instead of o-phenylenediamine to retain the pyridine backbone.
Yield : ~60% (estimated from analogous quinoxaline reactions).
Comparative Analysis of Methods
| Method | Starting Material | Chlorination Step | Yield | Regioselectivity |
|---|---|---|---|---|
| Cyclization of Precursor | 3-Chloro-2-(aminomethyl)pyridine | Pre-cyclization | 70% | High (position 8) |
| Post-Synthetic Chlorination | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | Electrophilic substitution | 65% | Moderate |
| Hydroxyl Intermediate | o-Phenylenediamine derivatives | SOCl₂/POCl₃ substitution | 60% | Low |
Advantages :
- Method 1 ensures high regioselectivity but requires specialized precursors.
- Method 2 uses commercially available intermediates but faces selectivity challenges.
- Method 3 is scalable but less applicable to pyridine systems.
Mechanistic Insights and Optimization
Cyclization Chemistry
The cyclization of 2-(aminomethyl)pyridine with ethyl oxalyl chloride proceeds via nucleophilic acyl substitution, forming an oxalamide intermediate. Subsequent TFAA-mediated cyclization generates the imidazo[1,5-a]pyridine core through dehydration.
Chlorination Dynamics
Electrophilic chlorination (e.g., NCS) targets electron-rich positions. The ester group at position 3 deactivates the ortho and para positions, favoring meta substitution (position 8).
Optimization Tips :
- Use Lewis acids (e.g., FeCl₃) to enhance electrophilicity.
- Conduct reactions at low temperatures (−15°C) to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead structure for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Biology: Research has explored its role in biological systems, including its potential as an antimicrobial agent.
Industry: The compound's unique chemical properties make it useful in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate with analogous heterocyclic esters, focusing on structural features, synthesis, and functional properties.
Structural and Reactivity Differences
- Core Heterocycle Variability: The imidazo[1,5-a]pyridine scaffold (target compound) differs from imidazo[1,2-a]pyridine () in nitrogen atom positioning, affecting aromaticity and reactivity. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes regioselective chlorination at the 5-methyl group with NCS, whereas the imidazo[1,5-a]pyridine system may exhibit distinct reactivity due to electronic differences .
- Substituent Effects: The 8-chloro substituent in the target compound enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to hydroxymethyl () or methoxy () groups . Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate () highlights the role of amino groups in enhancing solubility and forming hydrogen bonds, critical for targeting HIV-1 reverse transcriptase .
Biological Activity
Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate (E8CIP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against infectious diseases and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H9ClN2O2
- SMILES: CCOC(=O)C1=NC=C2N1C=CC=C2Cl
- InChIKey: QGUCDGJCJYFOMT-UHFFFAOYSA-N
E8CIP exhibits its biological effects primarily through the following mechanisms:
- Antimicrobial Activity:
-
Anticancer Properties:
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that E8CIP exhibits selective toxicity against cancer cells while showing minimal cytotoxicity to normal human cells, with IC50 values greater than 10 μM against several human cell lines .
- Mechanistic Insights:
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Range | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.03 - 5.0 μM | |
| Anticancer | Various cancer cell lines | IC50 > 10 μM | |
| Antiviral | Not specified | Not reported | N/A |
Case Study: Anti-TB Activity
A study conducted by Moraski et al. highlighted the effectiveness of E8CIP analogs in inhibiting the growth of Mtb H37Rv strain. The research utilized high-throughput screening (HTS) methods to identify potent inhibitors within the imidazo[1,5-a]pyridine class. E8CIP derivatives were found to possess favorable pharmacokinetic profiles, supporting their potential as clinical candidates for TB treatment .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that E8CIP exhibits a favorable absorption profile, with bioavailability estimates suggesting compatibility with once-daily dosing regimens. The compound's half-life and clearance rates are conducive to sustained therapeutic effects without significant toxicity .
Q & A
Q. What statistical approaches validate reproducibility in biological activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
